3-Fluoropyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

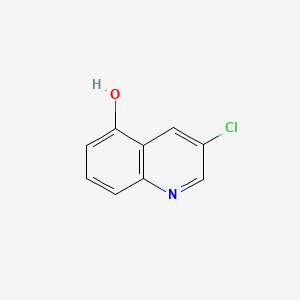

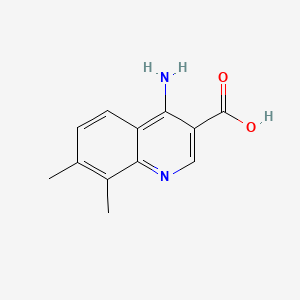

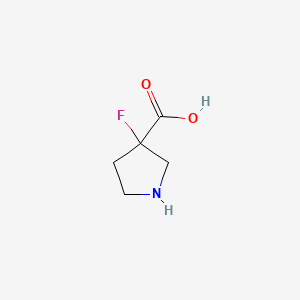

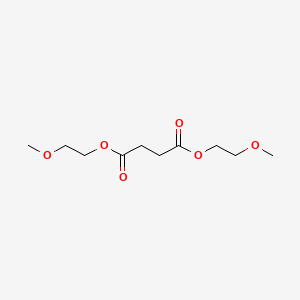

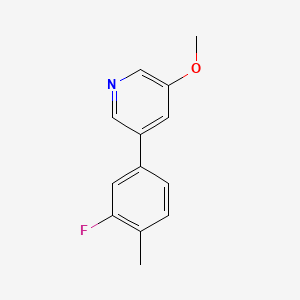

3-Fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C5H8FNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of 3-Fluoropyrrolidine-3-carboxylic acid and its derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis

The molecular structure of 3-Fluoropyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached to the same carbon atom . The InChI code for this compound is 1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) .Physical And Chemical Properties Analysis

3-Fluoropyrrolidine-3-carboxylic acid is a solid substance . It has a molecular weight of 133.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Fluoropyrrolidine-3-carboxylic acid: is a valuable building block in organic synthesis. Its incorporation into larger molecules can significantly alter their chemical properties, such as polarity and reactivity. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 3-Fluoropyrrolidine-3-carboxylic acid serves as a precursor for the development of biologically active compounds. The fluorine atom’s presence can enhance the biological activity of pharmaceuticals by improving their metabolic stability and membrane permeability .

Nanotechnology

Carboxylic acids, including 3-Fluoropyrrolidine-3-carboxylic acid , are used in nanotechnology for surface modification of nanoparticles. This modification can improve the dispersion and incorporation of nanoparticles into various matrices, which is crucial for developing advanced nanomaterials .

Polymer Science

In polymer science, 3-Fluoropyrrolidine-3-carboxylic acid can act as a monomer or an additive. Its incorporation into polymers can result in materials with unique properties, such as enhanced strength, chemical resistance, or biodegradability .

Agricultural Chemistry

3-Fluoropyrrolidine-3-carboxylic acid: is used in the synthesis of fluorinated pyridines, which are key components in certain herbicides and insecticides. The introduction of fluorine atoms into these compounds can lead to improved efficacy and reduced environmental impact .

Radiopharmaceuticals

Fluorinated compounds, derived from 3-Fluoropyrrolidine-3-carboxylic acid , are explored for their potential in radiopharmaceuticals. These compounds can be used as imaging agents for various biological applications, including cancer diagnosis .

Drug Design

The fluorinated pyrrolidine ring, derived from 3-Fluoropyrrolidine-3-carboxylic acid , is a common motif in drug design. It is used to create novel inhibitors for enzymes like dipeptidyl peptidase IV, which are important targets in diabetes treatment .

Synthesis of Natural Compounds

The unique structural blocks of 3-Fluoropyrrolidine-3-carboxylic acid can be introduced into natural compounds and pharmaceuticals, leading to the creation of bioactive fluoropyrrolidines with high yields and excellent stereoselectivities .

Safety and Hazards

Wirkmechanismus

Target of Action

3-Fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative . Pyrrolidine derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, is often used in drug design due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological processes due to their versatile structure .

Pharmacokinetics

The compound’s molecular weight is 13312 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

It is known that pyrrolidine derivatives can have a variety of biological effects due to their versatile structure .

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature could influence its stability.

Eigenschaften

IUPAC Name |

3-fluoropyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)